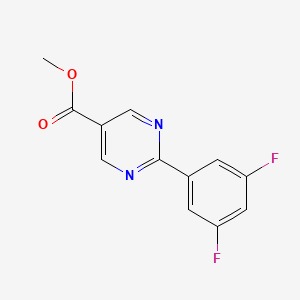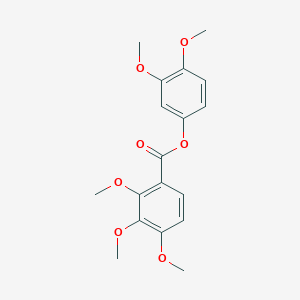
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction between 3,4-dimethoxyphenol and 2,3,4-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds with active sites, influencing the activity of enzymes like tubulin and heat shock protein 90 (Hsp90) . This interaction can lead to the inhibition of these enzymes, resulting in various biological effects, including anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group and is used in similar applications.
Uniqueness
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is unique due to its combination of both dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Propiedades
Fórmula molecular |
C18H20O7 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl) 2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C18H20O7/c1-20-13-8-6-11(10-15(13)22-3)25-18(19)12-7-9-14(21-2)17(24-5)16(12)23-4/h6-10H,1-5H3 |
Clave InChI |
LDCMFZIDVAWOPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


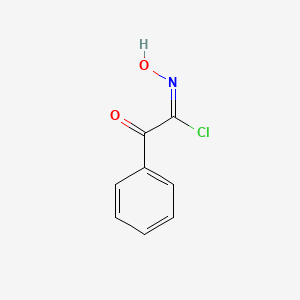
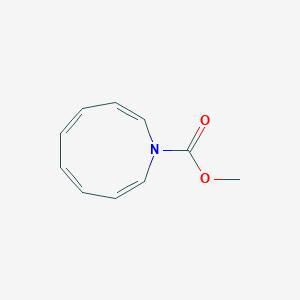
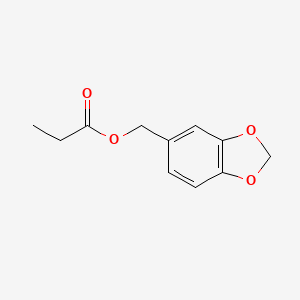
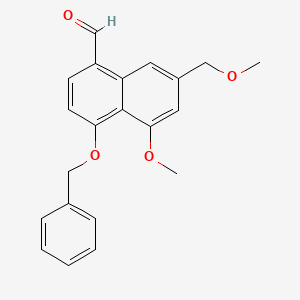

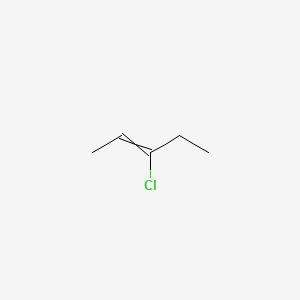
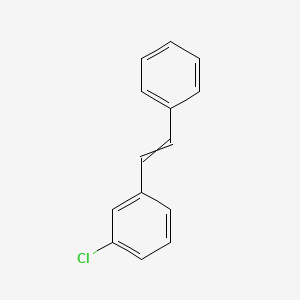
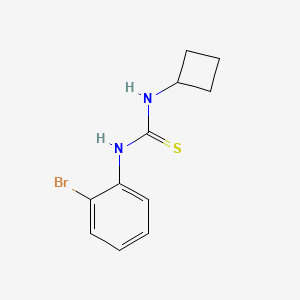

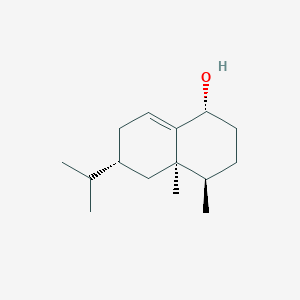
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
